Tert-butyl 4-nitro-2-iodophenylcarbamate

Beschreibung

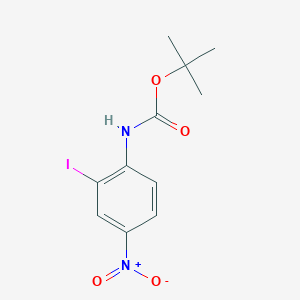

Tert-butyl 4-nitro-2-iodophenylcarbamate is a halogenated aromatic carbamate derivative characterized by a tert-butyl carbamate group, a nitro substituent at the para position, and an iodine atom at the ortho position of the benzene ring. This compound is primarily utilized in organic synthesis and pharmaceutical research as a reactive intermediate, leveraging the iodine substituent for cross-coupling reactions (e.g., Suzuki-Miyaura) and the nitro group for further functionalization.

Eigenschaften

IUPAC Name |

tert-butyl N-(2-iodo-4-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IN2O4/c1-11(2,3)18-10(15)13-9-5-4-7(14(16)17)6-8(9)12/h4-6H,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCPGEGLMPANJTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427763 | |

| Record name | tert-butyl 4-nitro-2-iodophenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171513-06-7 | |

| Record name | tert-butyl 4-nitro-2-iodophenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of Tert-butyl 4-nitro-2-iodophenylcarbamate typically involves the reaction of bis(1,1-dimethylethyl)-(2-iodo-4-nitrophenyl) imidodicarbonate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3) to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Tert-butyl 4-nitro-2-iodophenylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the nitro group to an amino group, forming tert-butyl 4-amino-2-iodophenylcarbamate.

Substitution: The iodine atom in the compound can be substituted with other groups using appropriate reagents and conditions. For example, palladium-catalyzed cross-coupling reactions can replace the iodine with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like hydrogen gas (H2) in the presence of a catalyst, and various palladium catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Agriculture

Tert-butyl 4-nitro-2-iodophenylcarbamate is primarily recognized for its role as a nitrification inhibitor . Its mechanism involves inhibiting the enzyme ammonia monooxygenase, which is crucial for the conversion of ammonium to nitrite in soil. This inhibition leads to:

- Reduced Nitrogen Losses : By slowing down the nitrification process, the compound helps maintain higher levels of ammonium in the soil, which is more readily absorbed by plants. This reduces the need for nitrogen fertilizers and minimizes environmental impacts associated with nitrogen leaching and denitrification .

Organic Synthesis

In synthetic organic chemistry, this compound serves as an important intermediate. Its unique structure allows for various modifications, making it valuable in synthesizing more complex organic molecules. Common reactions include:

- Oxidation : Can be oxidized to form different products depending on the oxidizing agent used.

- Reduction : The nitro group can be reduced to an amino group, yielding tert-butyl 4-amino-2-iodophenylcarbamate.

- Substitution Reactions : The iodine atom can be replaced with other functional groups through palladium-catalyzed cross-coupling reactions .

Biological Research

The compound's ability to inhibit nitrification also makes it a subject of interest in studies related to soil biology and nitrogen cycling. Ongoing research is exploring its potential applications in pharmaceuticals, particularly in developing drugs targeting specific biological pathways .

Case Studies

Several studies have documented the effectiveness of this compound in agricultural settings:

- Field Trials : Experiments conducted on corn and wheat crops demonstrated that applying this compound significantly improved nitrogen use efficiency compared to untreated controls.

- Soil Microbial Studies : Research indicated that the application of this compound altered microbial community structures favorably, enhancing nitrogen retention in soils.

- Environmental Impact Assessments : Studies have shown that using this compound reduces nitrate leaching into groundwater systems, thereby mitigating potential pollution issues associated with conventional fertilizers.

Wirkmechanismus

The mechanism of action of Tert-butyl 4-nitro-2-iodophenylcarbamate as a nitrification inhibitor involves the inhibition of the enzyme ammonia monooxygenase, which is responsible for the oxidation of ammonium to nitrite in soil. By inhibiting this enzyme, the compound reduces the conversion of ammonium to nitrate, thereby decreasing nitrogen losses through leaching and denitrification. This helps in maintaining higher levels of ammonium in the soil, which is more readily taken up by plants.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

The compound shares structural similarities with other halogenated nitroaromatic carbamates. Key analogues include:

Physicochemical Properties

Reactivity :

- The iodine atom in this compound enhances its utility in metal-catalyzed cross-coupling reactions compared to the chloro analogue, which requires harsher conditions for similar transformations .

- The nitro group increases electrophilicity, facilitating nucleophilic aromatic substitution (e.g., reduction to amine or displacement with thiols).

- Stability: Unlike tert-butyl alcohol, which decomposes violently with strong acids or oxidizers , the carbamate group in this compound likely stabilizes the structure, though light sensitivity may persist due to the iodine substituent .

Thermal and Storage Stability :

- Analogues like Tert-butyl 2-chloro-4-nitrophenylcarbamate are stable under recommended storage conditions (dry, inert atmosphere) . The iodo variant may require additional protection from UV light to prevent dehalogenation.

Biologische Aktivität

Tert-butyl 4-nitro-2-iodophenylcarbamate (CAS Number: 171513-06-7) is an organic compound that has garnered attention for its biological activity, particularly as a nitrification inhibitor in agricultural practices. This article delves into its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H14INO2

- Molecular Weight : 364.14 g/mol

- Appearance : White crystalline powder

- Solubility : Soluble in water and organic solvents

This compound functions primarily as a nitrification inhibitor. Its mechanism involves the inhibition of the enzyme ammonia monooxygenase, which is crucial for the conversion of ammonium to nitrite in soil. By inhibiting this enzyme, the compound effectively reduces the conversion of ammonium to nitrate, thereby decreasing nitrogen losses through leaching and denitrification. This action helps maintain higher levels of ammonium in the soil, enhancing nitrogen use efficiency for plants .

1. Agricultural Use

The primary application of this compound is in agriculture as a nitrification inhibitor. This use helps reduce environmental pollution caused by excess nitrogen fertilizers and improves crop yield by enhancing nitrogen availability in the soil.

2. Research Applications

In addition to its agricultural applications, this compound is also utilized in various scientific research contexts:

- Soil Biology : Studies on nitrogen cycling and soil health.

- Pharmaceutical Development : Investigating potential therapeutic uses due to its unique chemical structure.

Comparative Analysis with Other Nitrification Inhibitors

A comparison with other common nitrification inhibitors highlights the unique properties of this compound:

| Compound | Mechanism of Action | Environmental Impact |

|---|---|---|

| This compound | Inhibits ammonia monooxygenase | Low impact on non-target organisms |

| Dicyandiamide (DCD) | Inhibits nitrification through different pathways | Moderate environmental impact |

| Nitrapyrin | Similar mechanism to Tert-butyl compound | Higher toxicity to some non-target species |

Case Study: Efficacy in Soil Management

A study demonstrated that applying this compound in agricultural fields resulted in a significant reduction in nitrate leaching compared to untreated controls. The results indicated improved nitrogen retention and enhanced crop growth over multiple growing seasons.

Laboratory Research

In laboratory settings, experiments have shown that this compound effectively inhibits ammonia oxidation rates by up to 80% when applied at recommended field rates. These findings suggest its potential as a viable alternative to more hazardous nitrification inhibitors .

Q & A

Basic: What are the common synthetic routes for tert-butyl 4-nitro-2-iodophenylcarbamate, and what key intermediates are involved?

Methodological Answer:

Synthesis typically involves sequential functionalization of a phenyl ring. A general approach includes:

- Step 1: Nitration of a pre-functionalized phenylcarbamate precursor to introduce the nitro group.

- Step 2: Halogenation (iodination) via electrophilic substitution or transition-metal-catalyzed coupling (e.g., using iodine monochloride or Pd-mediated reactions) .

- Step 3: Protection of the amine group using tert-butyl carbamate (Boc) under standard conditions (e.g., Boc anhydride in the presence of a base like DMAP) .

Key intermediates include tert-butyl 4-nitrophenylcarbamate and tert-butyl 2-iodo-4-nitrophenylcarbamate, which require rigorous purification via column chromatography or recrystallization .

Basic: How can the purity and structural integrity of this compound be verified post-synthesis?

Methodological Answer:

- Chromatography: Use HPLC with a C18 column (ACN/water gradient) to assess purity (>95% target peak area) .

- Spectroscopy:

- NMR: Confirm the presence of tert-butyl protons (1.3 ppm, singlet in H NMR) and aromatic protons (8.0–8.5 ppm for nitro and iodine-substituted positions) .

- FT-IR: Detect carbamate C=O stretching (~1700 cm) and nitro group absorption (~1520 cm) .

- Mass Spectrometry: High-resolution MS (ESI+) should match the molecular ion [M+H] for (calculated: 379.98) .

Advanced: How can researchers address conflicting solubility data observed in different solvent systems for this compound?

Methodological Answer:

Contradictions in solubility (e.g., polar vs. nonpolar solvents) may arise from crystallinity or impurities. To resolve:

- Systematic Testing: Use a standardized protocol (e.g., shake-flask method) across solvents (DMSO, DCM, EtOAc, hexane) at 25°C, monitoring solubility via UV-Vis at λ~270 nm .

- Thermodynamic Analysis: Calculate Hansen solubility parameters to correlate solvent polarity with experimental data .

- Crystal Structure: Perform X-ray diffraction to identify polymorphic forms affecting solubility .

Advanced: What strategies optimize the iodination step in the synthesis of this compound to minimize byproducts?

Methodological Answer:

Iodination efficiency depends on:

- Electrophilic Agents: Use with in for regioselective iodination at the ortho position .

- Catalysis: Employ Pd(OAc)/ligand systems (e.g., Xantphos) for directed C–H iodination, reducing halogen scrambling .

- Temperature Control: Maintain −10°C to 0°C during iodination to suppress di-iodination .

Post-reaction, purify via flash chromatography (hexane/EtOAc 4:1) to isolate the mono-iodinated product .

Basic: What safety protocols are recommended for handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a P95 respirator if handling powders .

- Ventilation: Conduct reactions in a fume hood to avoid inhalation of nitro-group-derived fumes .

- Storage: Store in a desiccator at 2–8°C, away from light and oxidizing agents, to prevent decomposition .

Advanced: How can researchers resolve discrepancies in reaction yields when scaling up the synthesis of this compound?

Methodological Answer:

Scale-up issues often stem from heat/mass transfer limitations. Mitigation strategies include:

- Reactor Design: Use jacketed reactors with controlled stirring (≥500 rpm) to ensure homogeneity .

- In Situ Monitoring: Employ PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation .

- Kinetic Profiling: Perform DoE (Design of Experiments) to identify critical parameters (e.g., reagent addition rate, temperature) affecting yield .

Basic: What are the documented stability challenges of this compound under varying pH conditions?

Methodological Answer:

- Acidic Conditions (pH < 3): Rapid Boc deprotection occurs, releasing volatile tert-butanol and CO. Stabilize with buffered solutions (pH 5–7) .

- Alkaline Conditions (pH > 9): Hydrolysis of the carbamate group is observed. Use anhydrous solvents (e.g., THF) for alkaline reactions .

- Light Sensitivity: Protect solutions from UV light to prevent aryl iodide bond cleavage .

Advanced: How can computational modeling aid in predicting the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations: Model transition states for Suzuki-Miyaura coupling using B3LYP/6-31G(d) to predict activation barriers for aryl iodide vs. nitro group reactivity .

- Molecular Dynamics: Simulate solvent effects on reaction pathways (e.g., DMF vs. toluene) to optimize catalytic systems .

- Docking Studies: Explore non-covalent interactions (e.g., π-stacking) with palladium catalysts to design ligand-accelerated protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.